molecular formula C8H20Cl2N2 B3249191 2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride CAS No. 1923088-42-9

2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride

Cat. No.: B3249191
CAS No.: 1923088-42-9
M. Wt: 215.16
InChI Key: HURMHLCIFQNIPK-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1923088-42-9 . It has a molecular weight of 215.17 and its IUPAC name is this compound . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2.2ClH/c1-8(2,7-9)10-5-3-4-6-10;;/h3-7,9H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Pharmacological Characterization

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has been identified as a novel κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KORs and has potential applications in treating depression and addiction disorders. The research demonstrates its efficacy in various assays, including antidepressant-like efficacy in mouse forced-swim tests and attenuation of stress-related behavioral effects (Grimwood et al., 2011).

Spectroscopic Identification and Derivatization

A study on cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, involved using GC-MS, IR, NMR, and electronic absorption spectroscopy for identification. This research is significant for understanding the chemical properties and potential applications of related compounds (Nycz et al., 2016).

Oxidative Transformation in Catalysis

The catalytic oxidation of cyclic amines, including pyrrolidine, to lactams by CeO2-supported gold nanoparticles (Au/CeO2) is an important chemical transformation. This process yields significant compounds like 2-pyrrolidone, used in various industrial applications (Dairo et al., 2016).

Synthesis for Pharmaceutical Applications

The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, highlights the chemical utility of related pyrrolidine compounds in pharmaceuticals (Fleck et al., 2003).

Catalytic Applications in Organic Synthesis

The development of unique polyheterocyclic systems through multicomponent reactions involving pyrrolidine derivatives demonstrates their utility in advanced organic synthesis and potential drug development (Cao et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human mu opioid receptors (MORs) and negligible affinity for delta opioid receptors .

Mode of Action

As a KOR antagonist , this compound binds to the KOR and blocks its activation . This prevents the receptor’s normal function and alters the downstream signaling pathways .

Biochemical Pathways

It is known that kors are involved in various physiological processes, including pain perception, stress response, and mood regulation . By blocking KORs, this compound can potentially influence these processes.

Pharmacokinetics

It has been shown to have selectivity for kors in vivo . In rats, it blocked KOR and MOR agonist-induced analgesia with ID50 values of 1.5 and 9.8 mg/kg, respectively .

Result of Action

The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference test .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the organism, such as stress levels . Additionally, the compound’s stability could be influenced by storage conditions .

Properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,7-9)10-5-3-4-6-10;;/h3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURMHLCIFQNIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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